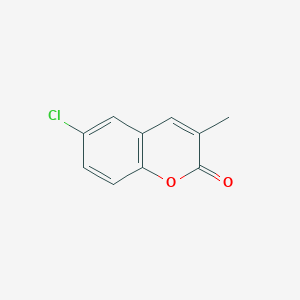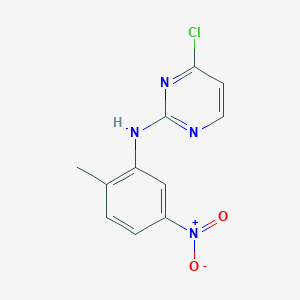
4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C11H9ClN4O2. It is a yellow solid that is soluble in chloroform. This compound is primarily used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine involves the nucleophilic substitution reaction of 2-(methylsulfonyl)-4-(3-pyridyl)pyrimidine with 2-methyl-5-nitroaniline. The reaction is typically carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is then heated to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrazine hydrate and iron(III) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Reduction: Hydrazine hydrate, iron(III) chloride, ethanol.
Substitution: Various nucleophiles, catalysts like palladium on carbon.
Major Products
Reduction: 4-amino-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine.
Substitution: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
科学研究应用
4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
作用机制
The mechanism of action of 4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation and apoptosis. The compound binds to the active site of the enzyme, thereby preventing its activity and leading to downstream effects on cellular signaling pathways .
相似化合物的比较
Similar Compounds
- N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
- 5-chloro-2-methyl-4-nitroaniline
Comparison
4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher affinity for certain molecular targets, making it more effective in specific applications such as enzyme inhibition and pharmaceutical synthesis .
属性
分子式 |
C11H9ClN4O2 |
|---|---|
分子量 |
264.67 g/mol |
IUPAC 名称 |
4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H9ClN4O2/c1-7-2-3-8(16(17)18)6-9(7)14-11-13-5-4-10(12)15-11/h2-6H,1H3,(H,13,14,15) |
InChI 键 |
ISNFWDFAVDUTFJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


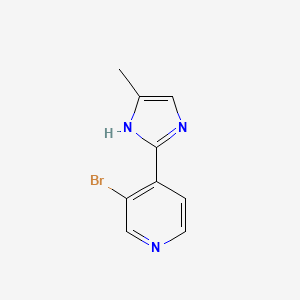

![7-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683272.png)
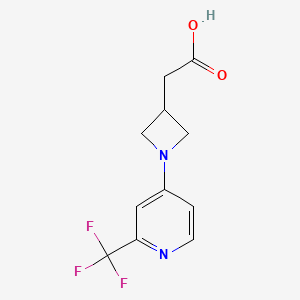
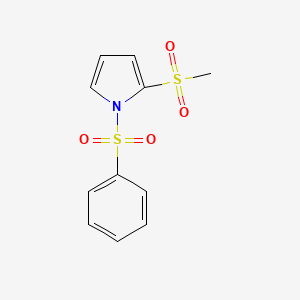
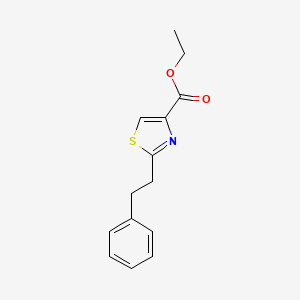
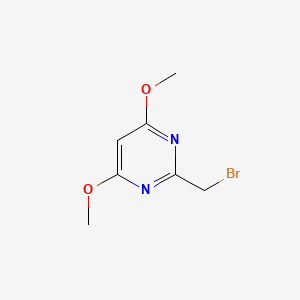
![Ethyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13683297.png)

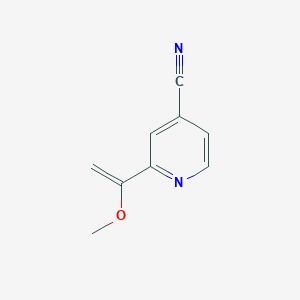
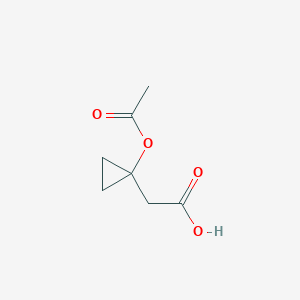
![3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride](/img/structure/B13683306.png)
![4-[5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-6-methoxypyrimidine](/img/structure/B13683311.png)
